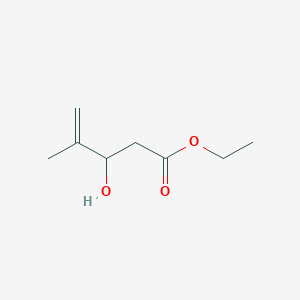

Ethyl 3-hydroxy-4-methylpent-4-enoate

Description

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

ethyl 3-hydroxy-4-methylpent-4-enoate |

InChI |

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h7,9H,2,4-5H2,1,3H3 |

InChI Key |

JYOXXBCYWPRMSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=C)C)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 3-hydroxy-4-methylpent-4-enoate

General Synthetic Approach

The primary synthetic strategy for this compound involves the esterification of the corresponding hydroxy acid, 3-hydroxy-4-methylpent-4-enoic acid, with ethanol under acidic conditions. This method is consistent with classical esterification protocols where an acid catalyst such as sulfuric acid is used to promote the reaction under reflux conditions to ensure complete conversion of the acid to the ester.

Detailed Reaction Conditions

- Starting Materials: 3-hydroxy-4-methylpent-4-enoic acid and absolute ethanol.

- Catalyst: Concentrated sulfuric acid or other strong acid catalysts.

- Solvent: Ethanol serves both as a reactant and solvent.

- Temperature: Reflux temperature of ethanol (~78 °C).

- Reaction Time: Typically 4 to 8 hours to ensure full esterification.

- Work-up: After completion, the reaction mixture is cooled, neutralized, and the product is extracted using an organic solvent such as ethyl acetate, followed by purification via distillation or chromatography.

Alternative Synthetic Routes

Aldol Condensation Followed by Esterification

Literature reports on related compounds suggest that selective aldol condensation can be employed to construct the hydroxy-alkenoate framework before esterification. For example, the aldol reaction of appropriate aldehyde and ester precursors under controlled base catalysis (e.g., lithium diisopropylamide) at low temperatures (-78 °C) can yield hydroxy esters with defined stereochemistry. Subsequent esterification or direct use of the ester functionality can be performed to obtain the target compound. This approach allows for stereochemical control and functional group tolerance.

Use of Hydrazone Intermediates

Patents describe the preparation of alkyl 4-methyl-3-formyl pentenoates via hydrazone intermediates, which can be converted to hydroxy esters through reduction or hydrolysis steps. For instance, the reaction of 3-methylbut-2-ene-dimethylhydrazone with tert-butyl bromoacetate in the presence of strong bases like butyllithium and diisopropylamine in tetrahydrofuran at low temperatures (-30 °C to 5 °C) leads to hydrazono butenoate derivatives. These intermediates can be further processed to yield hydroxy esters analogous to this compound after suitable transformations.

Industrial Preparation

In industrial settings, continuous flow esterification processes are preferred for enhanced efficiency and scalability. Solid acid catalysts in packed bed reactors facilitate the esterification of hydroxy acids with ethanol, improving reaction rates and product yields while minimizing side reactions. These methods also allow for easier catalyst recovery and reuse.

Reaction Parameters and Optimization

| Parameter | Typical Condition | Effect on Yield/Selectivity |

|---|---|---|

| Catalyst | Concentrated sulfuric acid (0.1-1 M) | Increases esterification rate |

| Temperature | Reflux (~78 °C) | Ensures complete conversion |

| Reaction Time | 4-8 hours | Longer times improve yield but may cause side reactions |

| Solvent | Ethanol | Acts as reactant and solvent |

| Molar Ratio (Ethanol: Acid) | 5:1 to 10:1 | Excess ethanol drives equilibrium forward |

| Work-up | Neutralization and extraction | Removes catalyst and impurities |

Research Findings and Mechanistic Insights

- The esterification reaction proceeds via protonation of the carboxylic acid carbonyl, followed by nucleophilic attack by ethanol and subsequent elimination of water.

- Aldol condensation routes provide stereochemical control, yielding diastereomeric mixtures that can be separated or converted selectively into the desired hydroxy ester.

- The hydrazone intermediate pathway involves nucleophilic addition of organolithium reagents to hydrazones, forming substituted butenoates that upon hydrolysis yield hydroxy esters.

- Reaction conditions such as temperature and base strength critically influence the selectivity and yield of aldol condensation products and subsequent transformations.

Summary Table of Preparation Routes

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed esterification | 3-hydroxy-4-methylpent-4-enoic acid, ethanol, sulfuric acid, reflux | Simple, high yield, scalable | Requires careful removal of acid |

| Aldol condensation + esterification | Aldehyde, ester, lithium diisopropylamide, low temperature (-78 °C) | Stereochemical control | Requires low temperature and careful handling |

| Hydrazone intermediate method | 3-methylbut-2-ene-dimethylhydrazone, butyllithium, tert-butyl bromoacetate, THF, low temperature | Allows access to substituted esters | Multi-step, sensitive reagents |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-methylpent-4-enoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-4-methylpent-4-enoate.

Reduction: The ester group can be reduced to an alcohol, yielding ethyl 3-hydroxy-4-methylpentanol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.

Major Products

Oxidation: Ethyl 3-oxo-4-methylpent-4-enoate

Reduction: Ethyl 3-hydroxy-4-methylpentanol

Substitution: Ethyl 3-chloro-4-methylpent-4-enoate or ethyl 3-bromo-4-methylpent-4-enoate

Scientific Research Applications

Ethyl 3-hydroxy-4-methylpent-4-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates with anti-inflammatory or antimicrobial properties.

Industry: this compound is used in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-methylpent-4-enoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo enzymatic hydrolysis to release the corresponding acid and alcohol. This process is catalyzed by esterases and hydrolases, which play a crucial role in the metabolism and detoxification of ester-containing compounds.

In chemical reactions, the reactivity of this compound is influenced by the presence of the hydroxyl and ester functional groups. These groups can participate in nucleophilic and electrophilic reactions, leading to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group at C3 in Ethyl 3-hydroxy-4-methylpent-4-enoate distinguishes it from ketone-bearing analogs (e.g., ) and acetylated derivatives (e.g., ).

- The methyl group at C4 and the pent-4-enoate backbone differentiate it from compounds with aryl substituents (e.g., ) or triple bonds (e.g., ).

Physicochemical Properties

Comparative data for select analogs are provided below:

*Estimated based on structural similarity.

Analysis :

- LogP: The hydroxyl group in this compound is expected to reduce LogP (increase polarity) compared to the ketone-bearing analog (LogP 2.61, ), but higher than the alkyne-containing compound (LogP 0.32, ).

Hydrogenation and Reduction

- Ethyl 2-oxo-4-arylbut-3-enoates undergo sequential hydrogenation to yield hydroxy esters with high enantiomeric excess (94–96% ee, ). Similar pathways may apply to this compound, with temperature sensitivity noted in analogous reactions.

- The hydroxyl group at C3 may participate in intramolecular hydrogen bonding, influencing regioselectivity in reactions ().

Cycloaddition and Annulation

- Ethyl 3-acetoxy-3-tosylpent-4-enoate is synthesized via [3+2] annulation (), highlighting the role of electron-withdrawing groups in directing reactivity. The hydroxyl group in the target compound could alter transition-state symmetry in similar reactions.

Hydrolysis and Functionalization

- Hydrolysis of ethyl 2-hydroxy-4-phenylbutyrate yields carboxylic acids with retained enantiopurity (81% yield, 99% ee post-recrystallization, ). Analogous hydrolysis of the target compound may proceed efficiently due to ester lability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-hydroxy-4-methylpent-4-enoate, and how can purity be validated?

- Methodological Answer : The synthesis of structurally similar esters (e.g., Ethyl 3-fluoro-4-hydroxybenzoate) often employs esterification or hydroxylation reactions under acidic or catalytic conditions . For this compound, a plausible route involves Michael addition followed by selective reduction. Purity validation requires HPLC with UV detection (λ = 210–254 nm) and GC-MS for volatile byproduct analysis. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) can improve yield, while - and -NMR should confirm the absence of regioisomers .

Q. How can the stereochemistry and hydrogen-bonding networks of this compound be resolved experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for stereochemical assignment. SHELXL (via the SHELX suite) is widely used for small-molecule refinement, particularly for resolving hydroxyl and enoate group conformations . Hydrogen-bonding patterns can be analyzed using graph-set notation (e.g., motifs) to classify dimeric or chain interactions, as outlined in Etter’s formalism for hydrogen-bonding networks .

Q. What analytical techniques are critical for determining the compound’s physicochemical properties?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition temperatures.

- Solubility : Phase-solubility studies in buffers (pH 1–10) to evaluate bioavailability.

- LogP : Reverse-phase HPLC with a calibrated octanol-water partition coefficient protocol .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of this compound formation?

- Methodological Answer : Kinetic studies under varying conditions (e.g., DMF vs. THF, 25°C vs. 60°C) can elucidate regioselectivity. For example, polar aprotic solvents may stabilize transition states via dipole interactions, favoring enoate formation. High-resolution mass spectrometry (HRMS) and isotopic labeling () can track intermediate species. Contradictory data from different solvents should be analyzed using multivariate regression to isolate key variables .

Q. What computational models predict the compound’s reactivity in enzymatic or catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-density surfaces for the enoate and hydroxyl groups, predicting nucleophilic attack sites. Molecular docking (AutoDock Vina) can simulate interactions with enzymes like lipases or cytochrome P450, identifying binding affinities () and steric clashes. Compare computational results with experimental kinetic data (e.g., ) to validate models .

Q. How can the compound’s bioactivity be systematically evaluated against microbial or cellular targets?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, with ampicillin as a control.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC.

- Enzyme Inhibition : Fluorometric assays for hydrolases or oxidoreductases, monitoring fluorescence quenching (e.g., NADH at 340 nm). Contradictory activity profiles across assays may arise from off-target effects, requiring transcriptomic analysis (RNA-seq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.